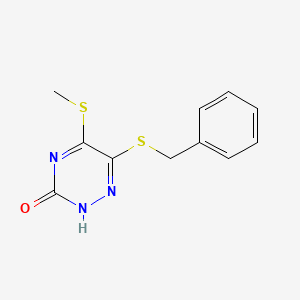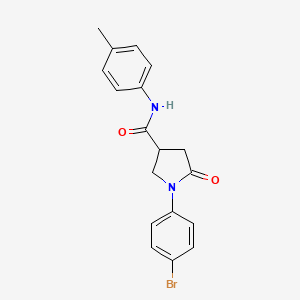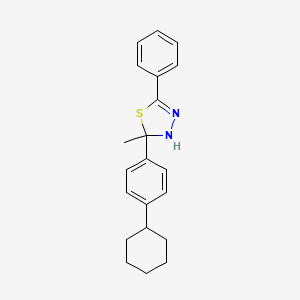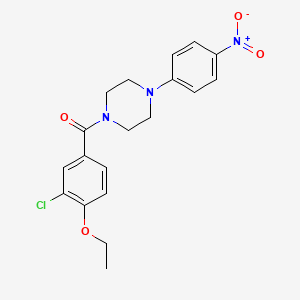
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide, commonly known as AZBNS, is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. AZBNS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
Mechanism of Action
The mechanism of action of AZBNS involves the inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in intracellular pH. This decrease in pH inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZBNS has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which can have both beneficial and detrimental effects on the body. The compound has been found to exhibit neuroprotective effects in animal models of epilepsy and glaucoma.
Advantages and Limitations for Lab Experiments
AZBNS is a potent inhibitor of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes and can be used as a tool compound to study the role of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes in various physiological and pathological processes. The compound has been found to exhibit good selectivity and potency against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, making it a suitable candidate for use in lab experiments. However, the compound has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the development of AZBNS and related compounds. One potential area of research is the development of AZBNS derivatives with improved solubility and pharmacokinetic properties. Another area of research is the evaluation of AZBNS in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of AZBNS in other diseases, such as Alzheimer's disease and cystic fibrosis, warrants further investigation.
Synthesis Methods
The synthesis of AZBNS involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-azepanamine and n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is subsequently reduced using a reducing agent such as sodium dithionite to yield the final product, AZBNS.
Scientific Research Applications
AZBNS has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. The compound has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which are overexpressed in several types of cancer cells. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which in turn inhibits cancer cell growth and proliferation.
properties
IUPAC Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-10-17-24(22,23)14-8-9-15(16(13-14)19(20)21)18-11-6-4-5-7-12-18/h8-9,13,17H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIOMCIVAJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)